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Efficacy and Safety Data from Clinical Trials

The table below summarizes the core findings from the primary Phase 3 trial and an earlier pilot study.

Trial Phase &
Population

Treatment Arms &
Patient Numbers

Primary Endpoint & Result
(Masitinib vs. Placebo)

Key Secondary
Findings & Safety
Profile

| Phase 3 (AB07002) [1] [2] Adults with Primary Progressive MS (PPMS) or nonactive Secondary

Progressive MS (nSPMS) | • Masitinib 4.5 mg/kg/day (n=199) • Placebo (n=101) | Overall EDSS change

from baseline (W12-96): • Masitinib: +0.001 • Placebo: +0.098 • Between-group difference: -0.097 (97%

CI -0.192 to -0.002); p=0.0256 [1] [2] | • Safety: Consistent with masitinib's known profile (e.g., diarrhea,

nausea, rash, hematologic events). No elevated risk of infection [1] [2]. • Other Doses: Efficacy results for

the 6.0 mg/kg/d group were inconclusive [1]. | | Randomized Pilot Study [3] Patients with PPMS or relapse-

free SPMS (rfSPMS) | • Masitinib 3-6 mg/kg/day (n=27) • Placebo (n=8) | Change in MSFC score at 12

months: • Masitinib: +103% ± 189 • Placebo: -60% ± 190 [3] Note: This was a non-significant, positive

trend. | • Clinical Response: 7/22 (32%) assessable masitinib patients vs. 0/8 in placebo group showed a

>100% improvement in MSFC score [3]. • Safety: Higher incidence of severe/serious events with masitinib.

Common adverse events: asthenia, rash, nausea, edema, diarrhea [3]. |
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Detailed Experimental Protocols

For researchers, the methodologies of the key trials are detailed below:

Study AB07002 (Phase 3) Design [1] [2] [4]:

Design: International, multicenter, randomized, double-blind, placebo-controlled trial with two

parallel groups.
Patients: 611 patients with PPMS or nSPMS (no relapse for ≥2 years), aged 18-75, with an

EDSS score of 2.0-6.0.
Intervention: Oral masitinib (4.5 mg/kg/day) or equivalent placebo, administered in two daily

intakes for 96 weeks.
Randomization & Masking: 2:1 randomization (masitinib:placebo) performed centrally.

Patients, physicians, and outcome assessors were masked to treatment allocation.
Primary Endpoint Analysis: Change from baseline in EDSS score was analyzed using a

repeated-measures Generalized Estimating Equation (GEE) model, which uses all data
points collected every 12 weeks from week 12 to 96. This population-averaged approach is

robust for analyzing longitudinal ordinal data like EDSS. A positive δEDSS value indicates
disability progression [1].

Data Imputation: For patients discontinuing before week 96 due to safety or lack of efficacy,
missing data were imputed using the last observation carried forward (LOCF) method [1].

Pilot Study Design [3]:

Design: Multicenter, randomized, placebo-controlled, proof-of-concept trial.
Patients: 35 patients with PPMS or rfSPMS.

Intervention: Masitinib was administered orally at 3 to 6 mg/kg/day for at least 12 months,
with dose adjustment permitted in case of insufficient response and no toxicity.

Primary Endpoint: Change from baseline in the Multiple Sclerosis Functional Composite
(MSFC) score. Clinical response was specifically defined as an increase in the MSFC score of

more than 100% from baseline [3].

Mechanism of Action and Signaling Pathways

Masitinib's efficacy in progressive MS is attributed to its novel targeting of innate immune cells, which play

a key role in chronic neurodegeneration, unlike treatments that primarily target the adaptive immune system

in relapsing MS [1].
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The following diagram illustrates the proposed neuroprotective mechanism of action of masitinib in

progressive MS:
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This mechanism is distinct from most existing MS therapies and underpins its potential for treating

progressive forms of the disease where innate immunity is predominant [1] [5] [6].

Interpretation and Research Implications

Clinical Relevance: The Phase 3 trial provides Class II evidence that masitinib 4.5 mg/kg/day can

slow the progression of disability in PPMS and nSPMS, populations with very limited treatment
options [1] [2]. The reported between-group difference of -0.097 on the EDSS scale, while statistically

significant, should be evaluated for its clinical meaningfulness.
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Safety Considerations: The safety profile of masitinib is manageable and well-characterized.

Clinicians should be prepared to monitor and manage gastrointestinal events (diarrhea, nausea),
rash, and potential hematologic events [1] [3].

Future Research: A confirmatory Phase 3 study is planned to substantiate these findings [1] [2].
Further research could also explore the potential of masitinib in other neurodegenerative diseases

with an inflammatory component, such as Amyotrophic Lateral Sclerosis (ALS), for which it has also
shown promise in clinical trials [5] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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